Tos-PEG2-C2-Boc

Description

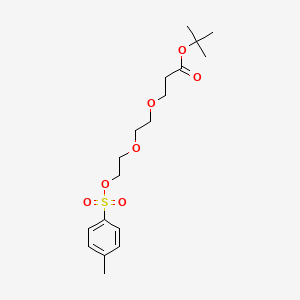

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O7S/c1-15-5-7-16(8-6-15)26(20,21)24-14-13-23-12-11-22-10-9-17(19)25-18(2,3)4/h5-8H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHTXRBMNTZSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Tos-PEG2-C2-Boc: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structure, properties, and application of the bifunctional linker, Tos-PEG2-C2-Boc. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the molecular intricacies of this PROTAC (Proteolysis Targeting Chimera) linker, offering a foundational understanding for its strategic implementation in the synthesis of targeted protein degraders.

Deciphering the Structure of this compound

This compound is a heterobifunctional linker molecule integral to the construction of PROTACs. Its name delineates its constituent chemical moieties, which are linearly connected to form a versatile chemical tool. The most widely accepted structure for this compound, often referred to interchangeably as Tos-PEG2-NH-Boc, consists of four key components:

-

Tos (Tosyl Group): A p-toluenesulfonyl group (CH₃C₆H₄SO₂-). This functional group is an excellent leaving group, making one end of the linker reactive towards nucleophiles such as amines or hydroxyl groups present on a target protein ligand.[1][2]

-

PEG2 (Polyethylene Glycol, 2 units): A short polyethylene glycol chain (-O-CH₂-CH₂-O-CH₂-CH₂-). The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

-

C2 (Ethylamine Linker): A two-carbon (ethyl) chain with a nitrogen atom. This spacer connects the PEG linker to the Boc-protected amine.

-

Boc (tert-butoxycarbonyl Group): A tert-butoxycarbonyl group ((CH₃)₃C-O-C(=O)-). This is a widely used protecting group for amines.[3] In the context of this compound, it masks a primary amine, which, upon deprotection, can be coupled to an E3 ligase ligand.

The sequential arrangement of these components results in a molecule with distinct functionalities at each terminus, enabling the stepwise and controlled conjugation of two different ligands.

Quantitative Data Summary

The physicochemical properties of this compound (also known as Tos-PEG2-NH-Boc) are crucial for its application in chemical synthesis. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 192132-77-7 | |

| Molecular Formula | C₁₆H₂₅NO₆S | |

| Molecular Weight | 359.44 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥ 250 mg/mL (695.53 mM) | |

| Storage | Powder: -20°C for 3 years | |

| In solvent: -80°C for 6 months |

Experimental Protocol: Application in PROTAC Synthesis

This compound is primarily utilized as a linker in the modular synthesis of PROTACs. The following is a generalized experimental protocol outlining its use.

Objective: To synthesize a PROTAC molecule by sequentially conjugating a target protein ligand (Ligand A) and an E3 ligase ligand (Ligand B) using the this compound linker.

Materials:

-

This compound

-

Ligand A with a nucleophilic group (e.g., -NH₂, -OH, -SH)

-

Ligand B with a carboxylic acid or other group suitable for amide bond formation

-

Appropriate solvents (e.g., DMF, DMSO)

-

Base (e.g., DIPEA, K₂CO₃)

-

Deprotection reagent (e.g., TFA in DCM)

-

Peptide coupling reagents (e.g., HATU, HOBt)

Procedure:

-

Conjugation of Ligand A:

-

Dissolve Ligand A and a slight molar excess of this compound in an anhydrous aprotic solvent like DMF.

-

Add a suitable base (e.g., K₂CO₃ or DIPEA) to facilitate the nucleophilic substitution reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The nucleophilic group on Ligand A will displace the tosyl group.

-

Upon completion, the product (Ligand A-PEG2-C2-Boc) is isolated and purified using standard techniques like column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified Ligand A-PEG2-C2-Boc in a suitable solvent such as dichloromethane (DCM).

-

Add a deprotection reagent, typically trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction for the removal of the Boc group, which reveals a primary amine.

-

Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure to yield the amine salt (Ligand A-PEG2-C2-NH₂).

-

-

Conjugation of Ligand B:

-

In a separate reaction vessel, activate the carboxylic acid group of Ligand B using peptide coupling reagents (e.g., HATU/DIPEA).

-

Add the deprotected Ligand A-PEG2-C2-NH₂ to the activated Ligand B.

-

Allow the reaction to proceed until the formation of the final PROTAC molecule (Ligand A-PEG2-C2-Ligand B) is complete.

-

The final PROTAC is then purified by preparative HPLC.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

PROTAC Synthesis Workflow

Caption: Generalized workflow for PROTAC synthesis using this compound.

References

The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Technical Guide to Mechanism and Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design.[3][4] Far from being a simple spacer, the PEG linker is a critical determinant of a PROTAC's success, profoundly influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex, which is the linchpin of PROTAC-mediated protein degradation.[2][5] This in-depth technical guide elucidates the multifaceted mechanism of action of PEG-based PROTAC linkers, providing a comprehensive overview of their function, quantitative data on their impact, detailed experimental protocols for their characterization, and visual diagrams of key processes to empower the rational design of next-generation protein degraders.

The Core Mechanism: How PEG-Based PROTACs Hijack the UPS

The fundamental action of a PROTAC is to serve as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase.[6][7] This proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][7] The PROTAC molecule, upon degradation of the target, is released and can engage in further catalytic cycles of degradation.[1]

The PEG linker is central to this mechanism, influencing several key stages:

-

Ternary Complex Formation: The length, flexibility, and composition of the linker are paramount in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] An optimal linker geometry is essential for presenting the POI to the E3 ligase in a manner conducive to ubiquitination.[5]

-

Physicochemical Properties: PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability.[3] PEG linkers, with their repeating ethylene glycol units, impart hydrophilicity, which can significantly improve the aqueous solubility of the PROTAC molecule.[3][9]

-

Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[3] This "chameleon effect" can shield the polar surface area of the PROTAC, presenting a more hydrophobic face to the lipid bilayer and facilitating cell entry.[3]

Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be empirically optimized for each new PROTAC system. A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing ternary complex formation. Conversely, an excessively long linker can lead to a non-productive ternary complex where the ubiquitination sites on the POI are not accessible.[6] The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα) [5]

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) in MCF-7 cells | Dmax (%) in MCF-7 cells |

| PROTAC 1 | Alkyl | 12 | >1000 | <20 |

| PROTAC 2 | PEG | 13 | ~500 | ~60 |

| PROTAC 3 | PEG | 16 | ~100 | >90 |

| PROTAC 4 | PEG | 19 | ~250 | ~80 |

| PROTAC 5 | PEG | 21 | >500 | <50 |

Table 2: Impact of PEG Linker Length on Degradation of TANK-binding kinase 1 (TBK1) [5]

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| TBK1-PROTAC 1 | Alkyl/Ether | <12 | No degradation | - |

| TBK1-PROTAC 2 | PEG | 14 | ~100 | >80 |

| TBK1-PROTAC 3 | PEG | 17 | ~50 | >90 |

| TBK1-PROTAC 4 | PEG | 20 | ~150 | ~70 |

Table 3: Impact of PEG Linker Length on Degradation of BRD4 [10]

| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (µM) in H661 cells |

| BRD4-PROTAC 1 | PEG | 0 | <0.5 |

| BRD4-PROTAC 2 | PEG | 1 | >5 |

| BRD4-PROTAC 3 | PEG | 2 | >5 |

| BRD4-PROTAC 4 | PEG | 4 | <0.5 |

| BRD4-PROTAC 5 | PEG | 5 | <0.5 |

The logical relationship between linker properties and PROTAC function is summarized in the diagram below.

Caption: Logical relationship of linker properties to PROTAC function.

Experimental Protocols for Characterizing PEG-Based PROTACs

A systematic evaluation of a PROTAC's mechanism of action requires a suite of biophysical and cell-based assays. The following section provides detailed methodologies for key experiments.

A typical experimental workflow for the design and evaluation of PROTACs is illustrated below.

Caption: A typical workflow for the design and evaluation of PROTACs.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize the formation and stability of this complex.

SPR measures the binding kinetics and affinity of the interactions between the PROTAC, the POI, and the E3 ligase in real-time.

-

Objective: To determine the binding affinities (KD) of the binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complexes, and to calculate the cooperativity factor (α).

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA)

-

Purified, biotinylated E3 ligase (e.g., VHL complex)

-

Purified POI

-

PROTAC of interest

-

SPR running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4)[8]

-

-

-

Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin (SA) sensor chip to a level of approximately 100 response units (RU).

-

Binary Interaction (PROTAC to E3 Ligase):

-

Prepare a serial dilution of the PROTAC in running buffer.

-

Inject the PROTAC solutions over the E3 ligase-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases.

-

Regenerate the sensor surface if necessary.

-

Fit the data to a 1:1 binding model to determine the KD.

-

-

Ternary Interaction:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and a serial dilution of the PROTAC in running buffer.

-

Inject these solutions over the E3 ligase-immobilized surface.

-

Monitor the association and dissociation phases.

-

Fit the data to determine the KD of the ternary complex.

-

-

Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the KD of the binary interaction (PROTAC to E3 ligase) to the KD of the ternary complex formation. An α > 1 indicates positive cooperativity.

-

TR-FRET is a proximity-based assay that can be used to measure the formation of the ternary complex in solution.

-

Objective: To quantify the formation of the POI-PROTAC-E3 ligase complex.

-

Materials:

-

Tagged POI (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged)

-

Lanthanide-labeled antibody against one tag (donor, e.g., Tb-anti-GST)

-

Fluorescently-labeled antibody against the other tag (acceptor, e.g., AF488-anti-His)

-

PROTAC of interest

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)

-

Microplate reader capable of TR-FRET measurements

-

-

-

Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.

-

Assay Setup: In a microplate, add the GST-POI, His-E3 ligase, Tb-anti-GST antibody, AF488-anti-His antibody, and the PROTAC dilution series. Final concentrations to be optimized, but a starting point could be: 2 nM GST-POI, 8 nM His-E3 ligase, 2 nM Tb-anti-GST, and 4 nM AF488-anti-His.[12]

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation and signal stabilization.[12]

-

Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, indicative of the "hook effect".

-

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.

-

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the binary and ternary complex formations.

-

Materials:

-

Isothermal titration calorimeter

-

Purified POI and E3 ligase

-

PROTAC of interest

-

Dialysis buffer (ensure identical buffer for all components, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

-

-

Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution. Typical concentrations are 5-50 µM in the cell and 50-500 µM in the syringe.[14]

-

Binary Titration (PROTAC into E3 Ligase):

-

Load the E3 ligase solution into the sample cell.

-

Load the PROTAC solution into the injection syringe.

-

Perform a series of injections and record the heat changes.

-

Fit the data to a single-site binding model to determine the thermodynamic parameters.

-

-

Ternary Titration:

-

Load the E3 ligase solution pre-saturated with the POI into the sample cell.

-

Load the PROTAC solution into the syringe.

-

Perform the titration and analyze the data to characterize the ternary complex formation.

-

-

Cooperativity Analysis: Compare the binding affinities from the binary and ternary titrations to determine cooperativity.

-

BLI is an optical biosensing technique that measures biomolecular interactions in real-time.

-

Objective: To measure the kinetics of ternary complex formation.

-

Materials:

-

BLI instrument (e.g., Octet)

-

Streptavidin (SA) coated biosensors

-

Biotinylated E3 ligase

-

Purified POI

-

PROTAC of interest

-

Assay buffer

-

-

Procedure: [8]

-

Baseline: Equilibrate the SA biosensors in assay buffer.

-

Immobilization: Load the biotinylated E3 ligase onto the biosensors.

-

Association: Move the biosensors into wells containing a fixed concentration of the POI and varying concentrations of the PROTAC. Measure the association for a defined period (e.g., 300 seconds).[8]

-

Dissociation: Move the biosensors back into buffer-containing wells and measure the dissociation for a defined period (e.g., 600 seconds).[8]

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the binding affinity (KD).

-

In Vitro Ubiquitination Assay

This biochemical assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein.

-

Objective: To visualize the polyubiquitination of the POI in the presence of the PROTAC.

-

Materials:

-

Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

-

Purified POI

-

Ubiquitin

-

ATP

-

PROTAC of interest

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT)

-

SDS-PAGE gels and Western blot reagents

-

Primary antibody against the POI

-

-

-

Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 250 nM), ubiquitin (e.g., 8 µM), POI (e.g., 250 nM), E3 ligase, and the PROTAC at various concentrations.[8]

-

Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined time (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the POI.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence substrate.

-

-

Data Interpretation: The appearance of a high-molecular-weight smear or a ladder of bands above the unmodified POI indicates successful polyubiquitination.

-

Cellular Protein Degradation Assays

These assays are the ultimate readout of PROTAC efficacy, measuring the reduction of the target protein levels in a cellular context.

Western blotting is a robust and widely used method to quantify the levels of a specific protein in cell lysates.

-

Objective: To determine the DC50 and Dmax values of a PROTAC.

-

Materials:

-

Cultured cells expressing the POI

-

PROTAC of interest and vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blot reagents

-

Primary antibody against the POI and a loading control protein (e.g., GAPDH, β-actin)

-

-

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specific duration (e.g., 24 hours).[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies for the POI and the loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize the bands using chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

-

NanoBRET™ is a proximity-based assay that allows for the real-time monitoring of protein levels in live cells.

-

Objective: To kinetically measure the degradation of the POI in live cells.

-

Materials:

-

Cells engineered to express the POI as a fusion with NanoLuc® luciferase (e.g., via CRISPR/Cas9 knock-in).

-

PROTAC of interest.

-

NanoBRET™ Nano-Glo® Substrate.

-

Luminometer.

-

-

-

Cell Plating: Seed the engineered cells in a white, 96-well assay plate.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

-

Measurement: Measure the luminescence signal at various time points after PROTAC addition.

-

Data Analysis: A decrease in the luminescence signal corresponds to the degradation of the NanoLuc®-tagged POI. Plot the signal against time and PROTAC concentration to determine the degradation kinetics, DC50, and Dmax.

-

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[3] The traditional "trial-and-error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[1] Advances in structural biology, such as cryo-electron microscopy, and the increasing power of computational modeling are providing unprecedented insights into the dynamic nature of the ternary complex.[1] These technologies will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, paving the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel PEG linker architectures and a deeper understanding of their mechanism of action will undoubtedly accelerate the translation of this transformative therapeutic modality from the laboratory to the clinic.

References

- 1. aragen.com [aragen.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Cooperativity by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. scispace.com [scispace.com]

- 16. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 17. selvita.com [selvita.com]

- 18. bmglabtech.com [bmglabtech.com]

The Role of PEGylated Linkers in Ternary Complex Formation: A Technical Guide for Drug Development Professionals

Introduction: The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to inducing targeted protein degradation.[1][2] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC molecule is comprised of three key components: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the two ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which precedes ubiquitination and degradation.[2][3][4][5]

This technical guide focuses on the role of polyethylene glycol (PEG)-based linkers, exemplified by synthetic building blocks like Tos-PEG2-C2-Boc , in the formation of this crucial ternary complex. While "this compound" itself is a chemical intermediate used in PROTAC synthesis, its core PEG structure is representative of a widely used class of linkers that are fundamental to modern degrader design.[6][7][8] We will explore the biophysical principles of ternary complex formation, present quantitative data for representative PEG-containing PROTACs, detail common experimental protocols, and visualize the underlying biological and experimental workflows.

The PROTAC Mechanism of Action

PROTACs operate catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to both the POI and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.[9]

References

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tos-PEG2-Boc | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Tos-PEG2-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tos-PEG2-C2-Boc, a bifunctional crosslinker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Understanding the physicochemical properties of this linker is paramount for its effective handling, reaction optimization, and the development of robust and reliable drug delivery systems.

Introduction to this compound

This compound, with the systematic name tert-butyl (2-(2-(tosyloxy)ethoxy)ethyl)carbamate, is a molecule incorporating a tosyl (Tos) group, a short polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of functional groups imparts specific characteristics crucial for its role as a linker in multi-step organic synthesis. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, the PEG spacer enhances solubility and provides spatial separation, and the Boc-protected amine allows for controlled deprotection and subsequent conjugation.

Chemical Structure:

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction conditions. The presence of the PEG chain generally confers good solubility in a range of organic solvents.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide array of solvents is not extensively published, available information and the general properties of its constituent parts allow for a reliable estimation. One supplier, MedChemExpress, specifies the solubility in Dimethyl Sulfoxide (DMSO) to be 100 mg/mL (290.34 mM) with the aid of ultrasonication. It is important to note that the use of hygroscopic DMSO can affect the solubility.

| Solvent | Chemical Class | Expected Solubility | Quantitative Data (if available) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 100 mg/mL (290.34 mM)[1] | Ultrasonication may be required. Hygroscopic DMSO can impact solubility. |

| Dichloromethane (DCM) | Chlorinated | High | Not available | PEG linkers are generally highly soluble in DCM.[2] |

| Chloroform | Chlorinated | High | Not available | Similar to DCM, PEG compounds dissolve well in chloroform.[2] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Not available | A common solvent for reactions involving PEGylated molecules.[2] |

| Tetrahydrofuran (THF) | Ether | Medium to High | Not available | Gentle heating may improve solubility.[2] |

| Methanol | Polar Protic (Alcohol) | Medium to High | Not available | Generally a good solvent for PEG-containing molecules.[2] |

| Ethanol | Polar Protic (Alcohol) | Medium | Not available | Solubility may be slightly lower than in methanol.[2] |

| Toluene | Aromatic Hydrocarbon | Medium | Not available | Heating to 40-50°C can enhance solubility.[2] |

| Water | Polar Protic | Low | Not available | The hydrophobic tosyl and Boc groups limit aqueous solubility. |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For many organic solvents, solubility is expected to increase with temperature.

-

Purity of Solvents: The presence of water or other impurities in organic solvents can significantly alter the solubility profile.

-

Physical Form: The compound is typically a solid, and its crystalline or amorphous nature can affect the rate of dissolution.

Stability Profile

The stability of this compound is dictated by the chemical lability of its three main components: the tosyl group, the PEG linker, and the Boc-protected amine.

-

Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be stable to most nucleophiles and bases, making it compatible with a wide range of reaction conditions. However, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]

-

Tosyl Group: The tosylate is a good leaving group and is susceptible to nucleophilic displacement. Its stability will depend on the presence of nucleophiles in the reaction mixture.

-

PEG Linker: The ether linkages of the polyethylene glycol chain are generally stable to a wide range of chemical conditions, including mild acids and bases.

Storage Recommendations: For long-term stability, it is recommended to store this compound as a solid powder at -20°C for up to 3 years.[1] If stored in solution, it should be kept at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1]

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Boc group under acidic conditions and the displacement of the tosyl group by nucleophiles.

References

An In-Depth Technical Guide to Tos-PEG2-C2-Boc: A Bifunctional Linker for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Tos-PEG2-C2-Boc, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that utilize the cell's own protein disposal system to selectively eliminate disease-causing proteins. The linker element of a PROTAC is a key determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometric orientation of the target protein and E3 ligase complex.

Core Molecular and Physicochemical Properties

This compound is a polyethylene glycol (PEG)-based linker that offers a balance of hydrophilicity and a defined length, which are crucial for optimizing the performance of a PROTAC. The terminal tosyl (Tos) group and the Boc-protected amine provide orthogonal handles for a two-step sequential conjugation to a target protein ligand and an E3 ligase ligand.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 344.42 g/mol | [1][2] |

| Molecular Formula | C₁₆H₂₄O₆S | [1][2] |

| CAS Number | 1309666-78-1 | [1][2][3] |

| Physical Form | Solid | [1][2][4] |

| Color | White to off-white | [1][2] |

| Solubility | In DMSO: 100 mg/mL (290.34 mM) | [1][2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][2] |

| IUPAC Name | tert-butyl 2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethylcarbamate | [4] |

| InChI Key | OVLSSENVXOKYAD-UHFFFAOYSA-N | [4] |

The Role of this compound in PROTAC Assembly

The rational design of a PROTAC involves the strategic selection of a linker to connect the two ligand moieties. The PEG component of this compound enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties. The defined length of the PEG2 spacer helps to optimize the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.

The bifunctional nature of this compound allows for a controlled, stepwise synthesis of the heterobifunctional PROTAC molecule. This is a critical aspect of PROTAC development, as it enables the modular assembly of different ligand combinations.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

References

An In-depth Technical Guide to PROTAC Technology Utilizing PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Targeted Therapeutics

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the drug discovery paradigm from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1] Unlike traditional small molecule inhibitors that require sustained binding to a protein's active site to elicit a biological response, PROTACs act as heterobifunctional molecules that hijack the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate proteins of interest (POIs).[2][3]

A PROTAC molecule is composed of three distinct components: a ligand that binds to the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4] This tripartite structure enables the PROTAC to act as a molecular bridge, inducing the formation of a key ternary complex between the POI and the E3 ligase.[5][6] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC molecule is released and can engage in further catalytic cycles.[1][3]

Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.

The Critical Role of the Linker: Introducing Polyethylene Glycol (PEG)

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity and physicochemical properties.[7] Linker composition, length, flexibility, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn affects degradation efficiency.[8][9] It also plays a major role in dictating the PROTAC's solubility, cell permeability, and overall pharmacokinetic (DMPK) profile.[8][10]

Among the various linker types, polyethylene glycol (PEG) chains are one of the most common motifs used in PROTAC design.[11][12] PEG linkers consist of repeating ethylene glycol units, which impart a unique and highly advantageous set of properties.

Key Advantages of PEG Linkers:

-

Enhanced Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, leading to poor aqueous solubility. The inherent hydrophilicity of the PEG chain can significantly improve the water solubility of the entire molecule, which is crucial for both in vitro assays and in vivo applications.[12][][14]

-

Improved Permeability & Pharmacokinetics: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers may allow the PROTAC to adopt folded conformations that shield polar surface area, creating a more compact structure that can better traverse the cell membrane.[15] This "molecular chameleon" effect, combined with improved solubility, can contribute to better bioavailability and an improved pharmacokinetic profile.[10][]

-

Optimal Flexibility: The conformational flexibility of PEG linkers allows the two binding ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex, a phenomenon known as positive cooperativity.[9][16] This entropic advantage increases the probability that the warhead and E3 ligand will simultaneously occupy their respective binding pockets.[]

-

Tunability and Synthetic Accessibility: PEG linkers are synthetically tractable and commercially available in various discrete lengths (e.g., PEG2, PEG4, PEG6).[14] This allows for the systematic and rational optimization of linker length to fine-tune the distance between the POI and E3 ligase for maximum degradation efficiency.[11][17]

However, a potential drawback is that PEG linkers may exhibit lower metabolic stability compared to more rigid alkyl-based linkers.[7]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The optimization of linker length is a critical step in PROTAC development, as it directly impacts the potency of the resulting degrader. A linker that is too short can cause steric hindrance, preventing ternary complex formation, while an excessively long linker may lead to an unstable complex and inefficient ubiquitination.[17][18] The tables below summarize quantitative data from studies where PEG linker length was systematically varied.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs Data compiled from a study by Cyrus et al. illustrates the effect of linker length on the degradation of ERα in MCF-7 cells.[18] The PROTACs connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.

| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) |

| PROTAC 1 | 8-atom PEG | 8 | > 1000 |

| PROTAC 2 | 12-atom PEG | 12 | ~ 250 |

| PROTAC 3 | 16-atom PEG | 16 | ~ 20 |

| PROTAC 4 | 20-atom PEG | 20 | ~ 100 |

DC₅₀: Half-maximal degradation concentration.

Table 2: Bromo- and Extra-Terminal (BET) Bromodomain-Targeting PROTACs Data from studies on BRD4-targeting PROTACs highlight how linker length and composition affect degradation. The PROTAC ARV-825 uses a PEG linker to connect a BRD4 inhibitor with a cereblon (CRBN) ligand.[9]

| PROTAC Compound | Linker Composition | Target Protein | DC₅₀ (nM) in H2171 cells |

| ARV-825 | PEG-based | BRD4 | < 1 |

| Short Alkyl Linker Analog | Alkyl-based | BRD4 | > 100 |

| Long Alkyl Linker Analog | Alkyl-based | BRD4 | ~ 50 |

Key Experimental Protocols

A successful PROTAC development campaign requires a suite of robust biophysical and cellular assays to guide the iterative design process.[19]

Figure 2: A generalized workflow for the discovery and validation of PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, often via click chemistry.[11][15]

-

Materials & Reagents:

-

POI ligand functionalized with an alkyne group.

-

E3 ligase ligand (e.g., Pomalidomide) functionalized with a primary amine.

-

Bifunctional PEG linker (e.g., HOOC-PEGn-N₃).

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Click chemistry reagents: Copper(II) sulfate (CuSO₄), Sodium ascorbate.

-

Solvents: DMF (Dimethylformamide), t-BuOH/H₂O.

-

LC-MS and preparative HPLC for monitoring and purification.

-

-

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH₂) and the bifunctional PEG linker (HOOC-PEGn-N₃) in DMF.

-

Add coupling reagents HATU and DIPEA to the mixture.

-

Stir the reaction at room temperature and monitor its completion using LC-MS.

-

Upon completion, purify the resulting E3 ligase-linker intermediate (pomalidomide-PEGn-N₃) by preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified E3 ligase-linker-azide intermediate and the alkyne-functionalized POI ligand in a solvent mixture (e.g., t-BuOH/H₂O).

-

Add the click chemistry catalysts, CuSO₄ and sodium ascorbate, to initiate the cycloaddition reaction.

-

Stir at room temperature and monitor by LC-MS.

-

Purify the final PROTAC product using preparative HPLC and confirm its identity and purity by LC-MS and NMR.

-

-

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical assay measures the kinetics and affinity of the POI-PROTAC-E3 ligase ternary complex formation in real-time.[20][21]

-

Materials & Reagents:

-

SPR instrument and sensor chip (e.g., CM5).

-

Purified, recombinant E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).

-

Purified, recombinant POI.

-

PROTAC compound series.

-

Amine coupling kit for protein immobilization.

-

Running buffer (e.g., HBS-EP+).

-

-

Procedure:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface via standard amine coupling.

-

Binary Interaction (PROTAC-E3): Inject a serial dilution of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (Kᴅ).

-

Binary Interaction (PROTAC-POI): In a separate experiment or using a capture-based approach, determine the binary Kᴅ of the PROTAC for the POI.

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with a serial dilution of the PROTAC.

-

Inject these mixtures over the immobilized E3 ligase surface.

-

An increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to calculate kinetic parameters (ka, kd) and affinity (Kᴅ). Calculate the cooperativity factor (alpha), which is the ratio of the binary Kᴅ to the ternary Kᴅ. An alpha value > 1 indicates positive cooperativity.[21]

-

Cellular Protein Degradation Assay (Western Blot)

This is the definitive cellular assay to confirm that a PROTAC leads to the degradation of the target POI.[18][22][23]

-

Materials & Reagents:

-

Cell line expressing the POI.

-

PROTAC compound and negative control (e.g., an epimer that doesn't bind the E3 ligase).

-

Cell culture reagents.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels, transfer system, and PVDF or nitrocellulose membranes.

-

Primary antibody specific to the POI.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound (and controls) for a predetermined time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash again and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software (e.g., ImageJ). Normalize the POI band intensity to the loading control for each lane to determine the percentage of remaining protein relative to the vehicle-treated control.

-

Application Example: Targeting KRAS and the MAPK Signaling Pathway

Mutations in the KRAS protein are common drivers of many cancers, but it has long been considered an "undruggable" target. PROTAC technology offers a new strategy to eliminate mutant KRAS. For instance, a PROTAC can be designed using a KRAS G12C inhibitor as the POI ligand. By inducing the degradation of KRAS G12C, the PROTAC effectively shuts down downstream oncogenic signaling through the MAPK pathway.[2]

Figure 3: Simplified diagram of a PROTAC targeting KRAS to inhibit the MAPK pathway.

Conclusion and Future Outlook

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[15] While the "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, the systematic evaluation of PEG linker length and composition remains a cornerstone of PROTAC optimization.[24] Advances in structural biology, computational modeling, and a deeper understanding of the complex interplay between the linker, the POI, and the E3 ligase will continue to enable the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.

References

- 1. biopharma.co.uk [biopharma.co.uk]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. precisepeg.com [precisepeg.com]

- 8. chempep.com [chempep.com]

- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 22. books.rsc.org [books.rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. tandfonline.com [tandfonline.com]

The Synthetic Chemist's Compass: A Technical Guide to Tosyl and Boc Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of drug development, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups are the linchpins of chemoselectivity, enabling complex molecular architectures to be assembled with precision. Among the arsenal of protective strategies, the tosyl (Ts) and tert-butoxycarbonyl (Boc) groups have emerged as workhorses for the protection of amines and, in the case of tosyl, alcohols. Their distinct electronic properties and divergent deprotection pathways offer a powerful toolkit for the synthetic chemist.

This in-depth technical guide provides a comprehensive overview of the function, application, and manipulation of tosyl and Boc protecting groups. It is designed to serve as a practical resource for researchers at the bench, offering detailed experimental protocols, comparative data, and a clear visualization of the underlying chemical principles.

Core Principles: A Tale of Two Protective Strategies

The tosyl and Boc groups, while both serving to temporarily mask the reactivity of heteroatoms, operate on fundamentally different principles. The tosyl group, a sulfonyl derivative, is a robust, electron-withdrawing moiety that imparts significant stability to the protected functional group. Conversely, the Boc group, a carbamate, is designed for facile cleavage under specific acidic conditions.

The Tosyl Group (Ts): A Shield of Stability

Derived from p-toluenesulfonic acid, the tosyl group is typically introduced by reacting an amine or alcohol with tosyl chloride (TsCl) in the presence of a base.[1] The resulting sulfonamide or tosylate ester is exceptionally stable to a wide range of reaction conditions, including strongly basic and oxidative environments.[2] This robustness makes the tosyl group an excellent choice when subsequent synthetic steps involve harsh reagents that would otherwise be incompatible with a free amine or alcohol. However, this stability comes at the cost of more demanding deprotection conditions, often requiring strong acids or reductive cleavage.[3][4]

The tert-Butoxycarbonyl (Boc) Group: Designed for Gentle Removal

The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry.[5] It is typically installed by treating an amine with di-tert-butyl dicarbonate (Boc₂O).[5][6] The resulting carbamate is stable to basic conditions and nucleophiles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[5][6] This acid lability is a key feature, allowing for orthogonal protection strategies where other acid-stable protecting groups can be selectively retained.[6]

Data Presentation: A Quantitative Comparison

The selection of a protecting group is often a data-driven decision. The following tables summarize key quantitative parameters for the tosyl and Boc protecting groups, providing a basis for comparison in planning synthetic routes.

| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Functional Group |

| Boc | (Boc)₂O | NEt₃ | CH₂Cl₂ | RT | 2-12 | >95 | Primary Amine |

| (Boc)₂O | NaOH | Dioxane/H₂O | 0 - RT | 4-6 | ~90-95 | Amino Alcohol | |

| (Boc)₂O | DMAP (cat.) | CH₂Cl₂ | RT | 1-4 | >90 | Aromatic Amine | |

| Tosyl | TsCl | Pyridine | CH₂Cl₂ | 0 - RT | 2-16 | 85-95 | Primary Amine |

| TsCl | NEt₃, DMAP | CH₂Cl₂ | 0 - 15 | 12.5 | 53 | Primary Alcohol | |

| TsCl | K₂CO₃ | MeCN | RT | 6 | ~75-85 | Amino Alcohol |

Table 1: Representative Conditions for the Protection of Amines and Alcohols. Yields are highly substrate-dependent and the conditions listed are illustrative. Room Temperature (RT).

| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Functional Group |

| Boc | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | 0 - RT | 0.5-2 | >95 | N-Boc Amine |

| 4M HCl in Dioxane | Dioxane | RT | 1-4 | >90 | N-Boc Amine | |

| Tosyl | HBr (33% in AcOH) | Acetic Acid | 70-100 | 2-6 | Variable | N-Tosyl Amine |

| Na/NH₃ (liq.) | NH₃ (liq.) | -78 | 0.5-1 | Good | N-Tosyl Amine | |

| SmI₂ | THF | RT | <1 | >90 | N-Tosyl Amide |

Table 2: Common Deprotection Conditions. Yields can vary significantly based on the substrate and the specific conditions employed.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the protection and deprotection of primary amines using Boc and tosyl groups.

Protocol 1: N-Boc Protection of a Primary Amine using Di-tert-butyl Dicarbonate

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

-

Triethylamine (NEt₃) (1.5 mmol, 1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 mmol, 2.0 eq)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (5-10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (e.g., triethylamine, 1.5 mmol). If the starting material is an amine salt, a stronger base like NaOH or an excess of a milder base may be required.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 mmol) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol 2: N-Tosyl Protection of a Primary Amine using p-Toluenesulfonyl Chloride

This protocol provides a general method for the N-tosylation of a primary amine on a 1 mmol scale.

Materials:

-

Primary amine (1.0 mmol)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 mmol, 1.1 eq)

-

Pyridine or Triethylamine (NEt₃) (2.0 mmol, 2.0 eq)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the primary amine (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask with a magnetic stir bar.

-

Add the base (e.g., pyridine, 2.0 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 mmol) in one portion.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL).

-

Transfer to a separatory funnel and wash the organic layer with 1 M HCl (2 x 15 mL) to remove the excess base.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Deprotection of an N-Boc Protected Amine using Trifluoroacetic Acid

This protocol details the removal of a Boc group from a protected amine on a 1 mmol scale.

Materials:

-

N-Boc protected amine (1.0 mmol)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Dichloromethane (CH₂Cl₂) (5-10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the N-Boc protected amine (1.0 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (10-20 mmol) to the stirred solution. Effervescence (CO₂ evolution) may be observed.

-

Remove the ice bath and allow the reaction to stir at room temperature for 0.5-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and CH₂Cl₂.

-

Dissolve the residue in CH₂Cl₂ (20 mL).

-

Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer and wash with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

-

Further purification can be achieved by chromatography or crystallization if necessary.

Protocol 4: Deprotection of an N-Tosyl Protected Amine using HBr in Acetic Acid

This protocol describes a common method for the cleavage of a tosyl group from a sulfonamide. Caution: This procedure uses a strong, corrosive acid and should be performed in a well-ventilated fume hood.

Materials:

-

N-Tosyl protected amine (1.0 mmol)

-

33% Hydrogen bromide in acetic acid (HBr/AcOH) (5-10 mL)

-

Diethyl ether (for precipitation)

-

Round-bottom flask, magnetic stirrer, heating mantle or oil bath, filtration apparatus

Procedure:

-

Place the N-tosyl protected amine (1.0 mmol) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 33% HBr in acetic acid (5-10 mL).

-

Heat the reaction mixture to 70-100 °C and stir for 2-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of cold diethyl ether with stirring to precipitate the amine hydrobromide salt.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

The free amine can be obtained by neutralizing the hydrobromide salt with a suitable base.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical relationships discussed in this guide.

Caption: Workflow for the N-Boc protection of an amine.

Caption: General mechanism for the tosylation of an amine or alcohol.

Caption: Decision pathway for the deprotection of Boc and Tosyl groups.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 4. Khan Academy [khanacademy.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

The Pivotal Role of Short PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting them.[1] Far from being a simple spacer, the linker profoundly influences a PROTAC's efficacy and drug-like properties. Among various linker types, short polyethylene glycol (PEG) linkers have become integral to modern PROTAC design, offering a unique combination of physicochemical properties that are critical for success.[2]

This technical guide explores the multifaceted role of short PEG linkers in PROTACs, detailing their impact on physicochemical properties, providing standardized experimental protocols for their evaluation, and illustrating key concepts through diagrams.

Physicochemical Properties of Short PEG Linkers

The incorporation of short PEG chains, typically comprising 2 to 12 ethylene glycol units, is a key strategy for optimizing a PROTAC's profile. These linkers bestow a balance of hydrophilicity and conformational flexibility, which are essential for navigating the complex cellular environment and effectively inducing protein degradation.[2][]

Aqueous Solubility

A significant challenge in PROTAC development is overcoming the often poor solubility stemming from their high molecular weight and lipophilic nature. PEG linkers are a well-established solution to this problem.[2][4] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with water and thereby increasing the aqueous solubility of the entire molecule.[2] This improved solubility is vital for reliable handling in assays, formulation, and achieving favorable pharmacokinetic profiles.[2][5]

Table 1: Impact of PEG Linker Length on Aqueous Solubility of a Hypothetical PROTAC

| PROTAC Candidate | Linker Composition | Number of PEG Units | Measured Aqueous Solubility (µM) |

| PROTAC-A | Alkyl Chain | 0 | 5 |

| PROTAC-B | PEG | 2 | 25 |

| PROTAC-C | PEG | 4 | 75 |

| PROTAC-D | PEG | 8 | 150 |

| Note: Data are representative and illustrate a common trend observed in PROTAC development. |

Cell Permeability

The relationship between PEG linkers and cell permeability is a delicate balance. While the increased hydrophilicity from PEGylation can sometimes impede passive diffusion across the lipophilic cell membrane, the unique conformational properties of PEG linkers can counteract this.[2][6] Compared to more rigid alkyl chains, flexible PEG linkers are more likely to adopt folded or compact conformations.[2][6] This "chameleon effect" can shield the PROTAC's polar surface area, presenting a less polar face to the cell membrane and facilitating entry.[2][7] However, excessive PEGylation can lead to a decrease in permeability; therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.[2]

Table 2: Influence of PEG Linker Length on Cell Permeability

| PROTAC Candidate | Linker Composition | Number of PEG Units | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| PROTAC-X | Alkyl Chain | 0 | 5.2 |

| PROTAC-Y | PEG | 2 | 4.8 |

| PROTAC-Z | PEG | 4 | 3.5 |

| PROTAC-W | PEG | 6 | 1.9 |

| Note: Data are illustrative, showing a potential trend where increasing PEG length can decrease permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). |

Conformational Flexibility and Ternary Complex Formation

The primary function of a PROTAC is to form a productive ternary complex between the target protein and an E3 ligase.[8] The length and flexibility of the linker are paramount for achieving the correct geometry for this complex.[9] Short PEG linkers provide rotational freedom that allows the two ends of the PROTAC to orient themselves optimally for binding to both proteins simultaneously.[][7] This entropic flexibility increases the probability of forming a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[][10] A linker that is too short can cause steric clashes, preventing complex formation, while an excessively long linker might lead to unproductive binding modes or favor the formation of binary complexes over the desired ternary one (the "hook effect").[7][11]

Experimental Protocols

Evaluating the impact of a PEG linker requires a suite of robust biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Kinetic Solubility Assay

This assay measures the solubility of a compound in an aqueous buffer over time, providing a valuable metric for early-stage developability assessment.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM PROTAC stock solution to the PBS-containing wells to achieve a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

-

Incubation and Measurement: Incubate the plate at room temperature. Measure the turbidity (absorbance) of each well at a specific wavelength (e.g., 620 nm) at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes) using a plate reader.

-

Data Analysis: An increase in absorbance over time indicates precipitation. The solubility is often reported as the concentration at which the compound remains in solution under these conditions.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay used to predict passive membrane permeability.[12]

Methodology:

-

Lipid Membrane Preparation: Coat the filter of a 96-well filter plate (donor plate) with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

Compound Preparation: Prepare a 100 µM solution of the PROTAC in PBS, pH 7.4.

-

Assay Setup: Add the PROTAC solution to the donor plate wells. Place the donor plate on top of a 96-well acceptor plate containing fresh PBS.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) to allow for compound diffusion across the artificial membrane.

-

Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_A / (Area * time)) * ln(1 - [C_A] / [C_equilibrium]) where V_A is the volume of the acceptor well, Area is the filter area, time is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[13][14][]

Methodology:

-

Protein Immobilization: Immobilize one of the proteins (e.g., the E3 ligase, such as VHL or Cereblon) onto the surface of an SPR sensor chip.[13]

-

Binary Interaction Analysis: First, measure the binding affinity of the PROTAC for the immobilized E3 ligase by flowing solutions of the PROTAC at various concentrations over the chip.

-

Ternary Complex Analysis: To measure ternary complex formation, inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with varying concentrations of the second protein (the POI, e.g., BRD4).[13]

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface, which corresponds to the binding and dissociation of molecules. This generates sensorgrams showing the binding response over time.

-

Kinetic and Affinity Analysis: Analyze the sensorgrams using appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. The cooperativity of the complex can also be calculated.[14][16]

Western Blot for Target Protein Degradation

The definitive test for a PROTAC's efficacy is its ability to induce the degradation of the target protein within cells. Western blotting is the most common method for quantifying this effect.[17]

Methodology:

-

Cell Culture and Treatment: Plate cells expressing the target protein and treat them with various concentrations of the PROTAC (or DMSO as a vehicle control) for a specified duration (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins onto a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 (concentration causing 50% degradation) and Dmax (maximum degradation).[9]

Visualizing PROTAC Concepts

Diagrams generated using Graphviz (DOT language) help to illustrate the complex processes involved in PROTAC action and development.

PROTAC Mechanism of Action

Caption: A diagram of the PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

Caption: A typical workflow for the design and evaluation of PROTACs.

Linker Properties vs. PROTAC Function

Caption: Logical relationships between PEG linker properties and PROTAC function.

Conclusion

Short PEG linkers are indispensable tools in the rational design of effective PROTACs. They provide a powerful means to enhance solubility, modulate cell permeability, and critically, to enable the conformational flexibility required for efficient ternary complex formation and subsequent protein degradation.[2][7] While the "trial and error" approach to linker optimization is still prevalent, a deeper understanding of the structure-property relationships, guided by the systematic application of the assays described herein, is paving the way for more predictable and successful PROTAC development.[18] Future advances in computational modeling and structural biology will further illuminate the complex interplay between the linker and the biological system, accelerating the design of next-generation protein degraders with superior therapeutic potential.[2]

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chempep.com [chempep.com]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of a PROTAC Using Tos-PEG2-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]